molecular formula C23H31Cl2N3O B089489 Quinacrine hydrochloride CAS No. 130-42-7

Quinacrine hydrochloride

Cat. No.: B089489
CAS No.: 130-42-7
M. Wt: 436.4 g/mol
InChI Key: UKZANTJXIMWQCH-UHFFFAOYSA-N
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Description

Early Discovery and Development

The history of quinacrine begins with the broader class of acridine compounds, which were initially developed as pigments and dyes in the early 20th century. The pharmacological potential of acridines was first investigated by Ehrlich and Benda in 1912 as antiprotozoal agents effective against trypanosome parasites. This foundational work was further expanded by Carl Browning, who explored their antibacterial properties.

Quinacrine hydrochloride itself was developed in the late 1920s as the first synthesized form of quinine—a natural alkaloid historically extracted from the South American cinchona bark tree. Its development emerged from an intensive antimicrobial research program conducted in the German laboratories of I.G. Farbenindustrie, which evaluated over 12,000 compounds before identifying quinacrine (atabrine, mepacrine) as a potential therapeutic agent.

Wartime Significance and Global Use

Quinacrine achieved prominence during World War II when it was re-discovered in American laboratories as "American Atabrine" to address critical quinine shortages for malaria treatment. According to a U.S. Surgeon General Office report, quinacrine was administered to more than three million soldiers, primarily those stationed in the South Pacific. This widespread administration constituted one of the largest therapeutic drug deployments in military history, establishing quinacrine as one of the most extensively studied synthetic drugs in modern medicine.

The systematic monitoring of these soldiers for both safety and efficacy provided an unprecedented wealth of clinical data. This surveillance unexpectedly revealed symptom relief in soldiers suffering from various forms of lupus, opening new therapeutic avenues for the compound.

Post-War Evolution

Quinacrine maintained its position as the official treatment for malaria until 1945, when it was largely superseded by chloroquine. Despite this replacement, quinacrine's clinical journey continued to evolve. In October 1951, Francis Page reported in Lancet his observations on treating 18 cases of lupus erythematosus with this compound, finding good or excellent improvement in 14 patients. This success prompted further investigations, including a 1953 study by Bernard L. Rhodes and Manuel F. Allende reporting positive outcomes in 25 patients with chronic discoid lupus erythematosus.

Properties

IUPAC Name

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN3O.ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZANTJXIMWQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83-89-6 (Parent)
Record name RP 866
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DSSTOX Substance ID

DTXSID40926553
Record name 4-[(6-Chloro-2-methoxyacridin-9(10H)-ylidene)amino]-N,N-diethylpentan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130-42-7, 69-05-6, 6151-30-0
Record name 1,4-Pentanediamine, N4-(6-chloro-2-methoxy-9-acridinyl)-N1,N1-diethyl-, hydrochloride (1:1)
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Record name Quinacrine dihydrochloride
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Record name Quinacrine hydrochloride
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Record name 4-[(6-Chloro-2-methoxyacridin-9(10H)-ylidene)amino]-N,N-diethylpentan-1-amine--hydrogen chloride (1/1)
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Record name Mepacrine hydrochloride
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Record name N4-(6-chloro-2-methoxyacridin-9-yl)-N1,N1-diethylpentane-1,4-diamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: Quinacrine Hydrochloride is synthesized through a multi-step process involving the reaction of acridine derivatives with various reagents. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove impurities and achieve the desired pharmaceutical grade .

Chemical Reactions Analysis

Acid-Base Reactions

As an acidic salt of a tertiary amine, quinacrine hydrochloride undergoes neutralization reactions with bases. Its reactivity stems from the protonated amine group, which acts as a weak acid .

Reaction Type Conditions Products Notes
NeutralizationExposure to alkaline agentsFree base form of quinacrineReleases chloride ions as byproduct
pH-dependent solubilityAqueous solutions (pH 3–5)Soluble ionic form (70.48 mM) Stability decreases at extreme pH

Thermal Decomposition

When heated above 249°C, this compound decomposes, releasing toxic fumes :

Parameter Data
Decomposition temperature249–251°C (with decomposition)
Major hazardsEmission of HCl, NOₓ, and acrid smoke
ByproductsChlorinated hydrocarbons, carbon monoxide

Safety Note: Thermal decomposition poses significant inhalation and environmental risks due to the release of corrosive and toxic gases .

Incompatibility with Oxidizing Agents

This compound reacts violently with strong oxidizers (e.g., peroxides, chlorates), leading to exothermic decomposition :

Oxidizing Agent Observed Reaction Outcome
Hydrogen peroxideRapid gas evolutionPotential explosion risk
Potassium permanganateExothermic oxidationCharring, smoke emission
HypochloritesFormation of chlorinated byproductsToxic gas release (Cl₂, ClO₂)

Step 1: Formation of 2-(4-Methoxyanilino)-4-Chlorobenzoic Acid

Reactants:

  • 2,4-Dichlorobenzoic acid

  • p-Anizidine

Conditions:

  • Copper dust catalyst

  • Potassium carbonate (base)

  • Reflux in polar aprotic solvent

Product: Intermediate (37.1.4.1)

Step 2: Cyclization to 6,9-Dichloro-2-Methoxyacridine

Reactants:

  • Intermediate (37.1.4.1)

Conditions:

  • Phosphorus oxychloride (POCl₃)

  • 110–120°C, anhydrous environment

Product: 6,9-Dichloro-2-methoxyacridine (37.1.4.2)

Step 3: Amine Alkylation

Reactants:

  • 6,9-Dichloro-2-methoxyacridine (37.1.4.2)

  • 4-Diethylamino-1-methylbutylamine (37.1.1.2)

Conditions:

  • Nucleophilic aromatic substitution

  • Elevated temperature (80–100°C)

Product: Quinacrine free base

Final Step: Protonation with HCl yields the hydrochloride salt .

Reactivity with Absorbents

Mineral- and clay-based absorbents (e.g., bentonite) react with this compound, potentially altering its chemical structure .

Absorbent Type Interaction Risk
Silica-based materialsAdsorption via hydrogen bondingReduced bioavailability
Activated carbonIrreversible bindingLoss of pharmacological activity

Stability Under Environmental Conditions

Factor Effect on Stability Data Source
Light exposurePhotodegradation (acridine ring cleavage)
HumidityHydrolysis at >70% RH
Aqueous solutionsGradual oxidation to N-oxide derivatives

Note: Prolonged storage above 30°C accelerates decomposition .

Scientific Research Applications

Quinacrine Hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Structural and Functional Analogues in the Acridine Family

Quinacrine belongs to the acridine class, characterized by a planar tricyclic aromatic structure. Key analogues include:

Compound Class Key Structural Differences
Quinacrine hydrochloride 9-Aminoacridine Chlorine substitution at C6; diethylpentyl side chain
Quinacrine mustard hydrochloride Acridine mustard Addition of mustard group (bis(2-chloroethyl)amine)
Ellipticine hydrochloride Pyrido[4,3-b]carbazole Carbazole ring fused with pyridine
Acridine orange hydrochloride Acridine dye Dimethylamino substituents at C3 and C6

These structural variations influence their biological targets and toxicity. For example, quinacrine’s side chain enhances DNA intercalation and lysosomal accumulation, while the mustard group in quinacrine mustard confers alkylating activity .

Pharmacological Efficacy and Mechanisms

Table 1: Comparative Mechanisms and Efficacy

Compound Mechanism of Action Key Applications Efficacy (IC₅₀/EC₅₀) Findings
This compound Prion misfolding inhibition; Na⁺ channel block Anti-prion, MDR reversal Prion EC₅₀ = 0.3 µM Reverses MDR in K562 cells at 10 µM
Quinacrine mustard hydrochloride AT base-pair binding; G2/M arrest induction Mutagenesis, karyotyping N/A Selective AT binding; used in chromosome staining
Ellipticine hydrochloride Topoisomerase II inhibition Antiviral, anticancer LASV MG IC₅₀ = 0.76 µM High selectivity index (SI = 13.51) against Lassa virus
Acridine orange hydrochloride DNA intercalation; lysosomal disruption Fluorescent staining N/A Induces mitochondrial dysfunction in hepatocytes
Doxycycline hyclate Protein synthesis inhibition Anti-prion, antibiotic N/A Used as control in prion assays with quinacrine
  • Anti-prion Activity : Quinacrine outperforms doxycycline in prion clearance but shares limitations in blood-brain barrier penetration .
  • Cancer MDR Reversal: Quinacrine’s MDR reversal (10 µM) is comparable to flavonoids but with higher cytotoxicity .
  • Antiviral Action : Ellipticine shows superior antiviral potency (IC₅₀ = 0.76 µM) compared to quinacrine, which lacks direct antiviral data in the evidence .

Biological Activity

Quinacrine hydrochloride, originally developed as an antimalarial agent, has garnered attention for its diverse biological activities, including antiviral, anticancer, and immunomodulatory effects. This article explores the mechanisms of action, therapeutic applications, and relevant case studies that highlight the compound's multifaceted biological activity.

Quinacrine exerts its biological effects through several mechanisms:

  • DNA Intercalation : Quinacrine binds to DNA by intercalating between base pairs, which inhibits transcription and translation processes. This property is crucial for its antiparasitic activity against organisms such as Giardia and Leishmania .
  • Lysosomal Membrane Permeabilization : Recent studies indicate that quinacrine can induce lysosomal membrane permeabilization, contributing to apoptosis in cancer cells. This effect is particularly noted in ovarian cancer cell lines where quinacrine enhances the efficacy of TRAIL (TNF-related apoptosis-inducing ligand) .
  • Immunomodulation : Quinacrine has been shown to modulate immune responses by inhibiting phospholipase A2 and affecting the Th1/Th2 balance, making it useful in treating autoimmune diseases like systemic lupus erythematosus (SLE) .
  • Antiviral Activity : The compound demonstrates antiviral properties by raising the pH in acidic organelles, which diminishes viral enzymatic activity and inhibits viral replication. It has shown promise against viruses such as SARS-CoV-2 and Ebola .

Therapeutic Applications

Quinacrine has been utilized in various therapeutic contexts:

  • Antimalarial Use : Historically, quinacrine was used extensively during World War II for malaria prophylaxis and treatment . Although newer agents have replaced it in clinical use, its historical significance remains notable.
  • Treatment of Autoimmune Diseases : Quinacrine is effective in managing symptoms of lupus erythematosus. Clinical studies have reported significant improvements in skin lesions among patients treated with quinacrine .
  • Cancer Therapy : Research indicates that quinacrine may enhance the effectiveness of existing cancer therapies. For instance, when combined with TRAIL, it significantly induces apoptosis in resistant ovarian cancer cells .
  • Antiparasitic Agent : Quinacrine remains a viable option for treating giardiasis and other protozoal infections due to its strong activity against these pathogens .

Lupus Erythematosus Treatment

In a notable study by Francis Page in 1951, 18 patients with lupus erythematosus were treated with this compound at doses ranging from 100 to 300 mg per day. Fourteen patients exhibited good to excellent improvement in their skin lesions . Subsequent studies reinforced these findings, demonstrating that quinacrine could serve as a steroid-sparing agent for lupus patients.

Ovarian Cancer

A study focusing on ovarian cancer revealed that quinacrine significantly increased DR5 mRNA levels in cell lines, enhancing sensitivity to TRAIL-induced apoptosis. Mice bearing ovarian cancer xenografts treated with both quinacrine and TRAIL showed remarkable tumor reduction compared to controls .

Summary of Biological Activities

Activity TypeMechanism of ActionTherapeutic Use
AntimalarialDNA intercalationMalaria treatment
AntiparasiticInhibition of protozoal growthGiardiasis treatment
ImmunomodulatoryInhibition of phospholipase A2Systemic lupus erythematosus
AntiviralpH alteration in organellesPotential treatment for COVID-19
AnticancerInduction of apoptosis via lysosomal permeabilizationOvarian cancer therapy

Q & A

Q. What are the established mechanisms of action of quinacrine hydrochloride in cancer and parasitology research?

this compound inhibits NF-κB transcription, restoring p53-dependent apoptotic pathways in cancer cells . In parasitology, it disrupts protozoal DNA synthesis, evidenced by its 90% efficacy against Giardia . Methodologically, validate these mechanisms using luciferase-based NF-κB reporter assays and parasite viability tests (e.g., MTT assays) in controlled in vitro models. Include dose-response curves and Western blotting for p53 activation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow engineering controls (e.g., closed-system ventilation) and personal protective equipment (PPE): dust respirators, nitrile gloves, and safety glasses. Decontaminate spills with absorbent materials and dispose of waste via certified hazardous disposal services. Reference OSHA guidelines and TCI America’s safety data sheets for compound-specific hazards .

Q. How should researchers design reproducible cytotoxicity assays for this compound?

Use standardized cell lines (e.g., HeLa or MCF-7) with passage numbers <20. Prepare a 10 mM stock solution in DMSO, diluted in culture media to avoid solvent toxicity. Include triplicate wells, vehicle controls, and a positive control (e.g., doxorubicin). Measure viability via ATP-based luminescence assays, and report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How can fluorometric methods be optimized to quantify this compound in complex biological matrices?

Modify AOAC Method 38.231-38.235 by using full baseline scans and excitation/emission wavelengths of 355/495 nm . Validate the method via spike-recovery experiments in plasma (target recovery: 85–115%). For tissue samples, homogenize in PBS and filter through 0.22 µm membranes to reduce background interference. Include a standard curve (0.1–50 µg/mL) with R² > 0.99 .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data across studies?

Conduct meta-analyses comparing variables such as cell line origin (primary vs. immortalized), exposure duration (24 vs. 48 hours), and serum content in media. For example, serum proteins may bind quinacrine, reducing effective concentrations. Use multivariate regression to identify confounding factors .

Q. How does this compound synergize with other antineoplastic agents, and what experimental designs validate these interactions?

Test combinations using the Chou-Talalay method: treat cells with quinacrine and cisplatin/5-FU at fixed molar ratios (e.g., 1:1, 1:2). Calculate combination indices (CI) via CompuSyn software; CI < 1 indicates synergy. Validate with apoptosis markers (Annexin V/PI) and mitochondrial membrane potential assays (JC-1 dye) .

Methodological Guidelines for Data Reporting

  • Tables : Include dose-response parameters (e.g., IC₅₀, Hill slope) and statistical tests (e.g., ANOVA with Tukey’s post-hoc). Example:

    Cell LineIC₅₀ (µM)95% CI
    HeLa12.310–150.98
    MCF-78.77–100.96
  • Figures : Use scatter plots for dose-response data and heatmaps for synergy scores. Avoid excessive chemical structures in graphics .

  • Supplementary Data : Provide raw fluorescence scans, protocol deviations, and cell culture conditions in separate files .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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